molecular formula C12H2Cl6O B044130 1,2,3,4,7,8-Hexachlorodibenzofuran CAS No. 70648-26-9

1,2,3,4,7,8-Hexachlorodibenzofuran

Cat. No.: B044130
CAS No.: 70648-26-9
M. Wt: 374.9 g/mol
InChI Key: LVYBAQIVPKCOEE-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF; CAS 70648-26-9) is a polychlorinated dibenzofuran (PCDF) with the molecular formula C₁₂H₂Cl₆O and a molecular weight of 374.86 g/mol. Key physicochemical properties include a high log octanol-water partition coefficient (logPₒw = 7.506), indicating significant lipophilicity, and low aqueous solubility (log₁₀WS = -10.66), which contribute to its affinity for sediment and organic matter . The compound’s vapor pressure (6.07 × 10⁻⁸ mm Hg) suggests it primarily exists in particulate phases in the atmosphere .

Toxicologically, HxCDF is a potent aryl hydrocarbon receptor (AhR) agonist, inducing enzymes like aryl hydrocarbon hydroxylase (AHH) in human lymphoblastoid cells at levels comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . However, minimal risk levels (MRLs) for oral exposure remain undefined due to insufficient acute, intermediate, or chronic toxicity data in humans and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,7,8-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and chlorophenols. These processes involve high-temperature reactions that can lead to the formation of various chlorinated dibenzofurans .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,8-Hexachlorodibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dibenzofurans, while reduction can produce lower chlorinated derivatives .

Scientific Research Applications

Environmental Monitoring and Analysis

Detection in Environmental Samples:
HxCDF is often monitored as part of environmental assessments due to its classification as a persistent organic pollutant (POP). It can be found in various matrices including soil, sediment, and biota. Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for quantifying HxCDF levels in environmental samples. The U.S. Environmental Protection Agency (EPA) has established methods for detecting dioxins and furans, including HxCDF, in contaminated sites .

Case Study: Portland Harbor Superfund Site
At the Portland Harbor Superfund Site in Oregon, HxCDF was identified as one of the contaminants of concern. The EPA's remediation efforts involve monitoring HxCDF levels to assess the effectiveness of cleanup strategies aimed at reducing exposure risks to human health and the environment .

Toxicological Research

Health Risk Assessments:
Research has demonstrated that HxCDF exhibits toxic effects on various biological systems. Studies indicate that exposure can lead to developmental and reproductive toxicity in aquatic organisms and potential carcinogenic effects in humans. Risk assessments often utilize data from chronic exposure studies to evaluate the health impacts associated with consumption of contaminated fish .

Case Study: Baltic Sea Fish
In a comprehensive assessment of dioxins in Baltic Sea fish, HxCDF was highlighted as a significant contaminant affecting fish populations. The study emphasized the need for management strategies to mitigate human exposure through dietary intake of contaminated seafood .

Regulatory Frameworks

Environmental Guidelines:
Regulatory bodies such as the EPA and the World Health Organization (WHO) have established guidelines for acceptable levels of HxCDF in food and environmental samples. These guidelines are crucial for public health protection and are based on toxicological data that inform permissible exposure limits .

Monitoring Programs:
Ongoing monitoring programs are essential for tracking HxCDF levels in various ecosystems. These programs help inform regulatory decisions and public health advisories regarding fish consumption from contaminated waters.

Industrial Applications

Use in Research Laboratories:
HxCDF serves as a reference standard in analytical chemistry for developing new detection methods for dioxins and furans. Certified reference materials containing HxCDF are used to calibrate instruments and validate analytical methods .

Environmental Remediation Technologies:
Research into remediation technologies often incorporates studies on HxCDF to develop strategies for degrading or removing this compound from contaminated environments. Techniques such as bioremediation and advanced oxidation processes are explored to mitigate its impact .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Environmental MonitoringDetection in soil, sediment, and biota using GC-MS techniquesPortland Harbor Superfund Site monitoring
Toxicological ResearchAssessing health risks associated with exposure to HxCDFBaltic Sea fish consumption studies
Regulatory FrameworksEstablishing acceptable exposure limits by EPA and WHOGuidelines based on toxicological assessments
Industrial ApplicationsReference standard for analytical methods; used in calibrationCertified reference materials available
Remediation TechnologiesDevelopment of strategies for degrading or removing HxCDF from contaminated environmentsResearch into bioremediation techniques

Mechanism of Action

1,2,3,4,7,8-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. This leads to the induction of phase I and phase II metabolic pathways, which are responsible for the detoxification and elimination of harmful substances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Congeners

HxCDF belongs to a group of 10 possible hexachlorodibenzofuran isomers, differing in chlorine substitution patterns. Key isomers include:

  • 1,2,3,6,7,8-HxCDF (CAS 57117-44-9): Substitutions at positions 1, 2, 3, 6, 7, and 6.
  • 1,2,3,7,8,9-HxCDF (CAS 72918-21-9): Substitutions at positions 1, 2, 3, 7, 8, and 9 .
Property 1,2,3,4,7,8-HxCDF 1,2,3,6,7,8-HxCDF 1,2,3,7,8,9-HxCDF
CAS Number 70648-26-9 57117-44-9 72918-21-9
logPₒw 7.506 7.5 (estimated) 7.5 (estimated)
Aqueous Solubility (g/L) 2.19 × 10⁻⁹ 1.77 × 10⁻⁸ Not reported
Vapor Pressure (mm Hg) 6.07 × 10⁻⁸ Similar to HxCDF Similar to HxCDF

Key Differences :

  • Environmental Prevalence : 1,2,3,4,7,8-HxCDF is less abundant than higher chlorinated congeners like octachlorodibenzofuran (OCDF) but more prevalent than other hexachloro isomers. In the Lower Passaic River, it constituted ~4% of total PCDFs, compared to OCDF (34%) and 1,2,3,4,6,7,8-HpCDF (19%) .
  • Toxicity: AHH Induction: 1,2,3,4,7,8-HxCDF, along with 1,2,3,4,6,7-HxCDF, exhibits AHH induction potency comparable to TCDD in human cells . Teratogenicity: In mice, 1,2,3,4,7,8-HxCDF caused hydronephrosis and cleft palate at doses ≥300 μg/kg, with additive effects when combined with 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) .

Comparison with Lower Chlorinated Congeners

  • 2,3,7,8-Tetrachlorodibenzofuran (TCDF): Potency: TCDF is ~10-fold less potent than HxCDF in AHH induction .

Degradation and Persistence

  • Biotransformation : 1,2,3,4,7,8-HxCDF undergoes reductive debromination in anaerobic environments, facilitated by Dehalococcoides spp., though degradation rates are slower than for lower chlorinated PCDFs .
  • Atmospheric Half-Life : Estimated at 14.3 days due to OH radical reactions, but particulate-phase dominance limits degradation .

Environmental and Regulatory Implications

  • Antarctic Ecosystems : Trace levels of 1,2,3,4,7,8-HxCDF were detected in Antarctic krill, highlighting its long-range transport via atmospheric and oceanic currents .

Biological Activity

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which are known for their persistent environmental presence and potential toxic effects on human health and ecosystems. This article explores the biological activity of HxCDF, including its mechanisms of action, toxicological effects, and relevant case studies.

  • Chemical Formula : C12H2Cl6O
  • Molecular Weight : 320.9 g/mol
  • CAS Number : 57653-85-7

HxCDF is characterized by six chlorine atoms attached to a dibenzofuran backbone, which influences its biological activity and toxicity.

Aryl Hydrocarbon Receptor (AhR) Interaction

HxCDF primarily exerts its biological effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, HxCDF translocates to the nucleus and activates transcription of various genes involved in xenobiotic metabolism:

  • CYP1A1 and CYP1B1 : These cytochrome P450 enzymes are involved in the metabolism of various environmental pollutants.
  • Inflammatory Pathways : HxCDF can enhance the conversion of arachidonic acid to prostanoids via cyclooxygenase-2 (COX-2), contributing to inflammatory responses .

Carcinogenicity

Research indicates limited evidence for the carcinogenicity of HxCDF in experimental models. For instance:

  • In studies involving mice treated with N-methyl-N-nitro-N'-nitrosoguanidine (MNNG), HxCDF increased the incidence of skin papillomas .
  • Long-term exposure in animal models has shown increased incidences of liver tumors when combined with other carcinogens like N-nitrosodiethylamine (NDEA) .

Reproductive and Developmental Toxicity

HxCDF has demonstrated teratogenic effects in animal studies:

  • Mice exposed to HxCDF showed developmental abnormalities without maternal toxicity .
  • In utero exposure is linked to growth retardation and congenital anomalies in offspring .

Immunotoxicity

HxCDF exposure has been associated with immune system disruption:

  • Studies indicate thymic atrophy and altered immune responses in exposed animals .
  • The Yusho and Yu-Cheng incidents highlighted increased susceptibility to infections among exposed populations .

Yusho Incident (Japan)

The Yusho incident involved rice oil contaminated with PCDFs, including HxCDF. Health effects observed included:

  • Dermatological Issues : Chloracne and hyperpigmentation.
  • Neurological Symptoms : Limb numbness and reduced nerve conduction velocities.
  • Reproductive Outcomes : Increased rates of congenital anomalies among children born to exposed mothers .

Yu-Cheng Incident (Taiwan)

Similar to Yusho, the Yu-Cheng incident revealed:

  • Chronic Health Effects : Chronic respiratory issues and increased cancer risks over time.
  • Developmental Delays : Cognitive deficits noted in children exposed in utero .

Summary of Biological Activity

Biological ActivityDescription
AhR Activation Binds to AhR leading to transcriptional activation of detoxifying enzymes.
Carcinogenic Potential Limited evidence; increases skin papillomas and liver tumors in animal studies.
Teratogenic Effects Developmental abnormalities observed in offspring from exposed mothers.
Immunotoxicity Thymic atrophy and increased susceptibility to infections reported.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,2,3,4,7,8-hexachlorodibenzofuran in environmental matrices?

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm) is the gold standard. Isotope dilution with 13C^{13}\text{C}-labeled internal standards (e.g., 13C12^{13}\text{C}_{12}-1,2,3,4,7,8-hexaCDF) improves accuracy, particularly for low-concentration samples (e.g., serum or soil extracts). Method validation should include recovery rates (70–120%) and limits of quantification (LOQ) ≤ 0.08 pg/g .

Q. What are the primary environmental sources of 1,2,3,4,7,8-hexaCDF?

This congener is predominantly a byproduct of polychlorinated biphenyl (PCB) manufacturing, where it forms as an impurity during high-temperature processes. Soil contamination near industrial sites often shows elevated levels due to historical PCB use and atmospheric deposition. Its presence in agricultural soils correlates with irrigation using contaminated water .

Q. How is 1,2,3,4,7,8-hexaCDF associated with metabolic syndrome in epidemiological studies?

Analysis of NHANES 1999–2002 data revealed a significant positive association between serum levels of 1,2,3,4,7,8-hexaCDF and metabolic syndrome (OR = 1.8, 95% CI: 1.2–2.7). Subgroup analyses linked it to elevated waist circumference and hypertension. However, longitudinal studies are needed to confirm causality, as confounding factors like coexposure to other POPs may influence outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions between epidemiological associations and toxicological data gaps for 1,2,3,4,7,8-hexaCDF?

While epidemiological studies suggest metabolic effects, the U.S. ATSDR has not established Minimal Risk Levels (MRLs) due to insufficient oral toxicity data in animal models . To address this, researchers should:

  • Conduct subchronic rodent studies using doses reflecting human exposure levels (e.g., 0.1–10 μg/kg/day).
  • Include endpoints like hepatic CYP1A1 induction and lipid metabolism markers.
  • Compare results with structurally related dioxins (e.g., TCDD) to infer mechanistic parallels.

Q. What microbial strategies are effective for degrading 1,2,3,4,7,8-hexaCDF in contaminated environments?

A mixed microbial culture containing Dehalococcoides ethenogenes strain 195 achieves reductive dechlorination under anaerobic conditions, converting 1,2,3,4,7,8-hexaCDF to less chlorinated congeners (e.g., 1,2,3,4-tetraCDF). Optimal conditions include:

  • Electron donors: Lactate (10 mM) or hydrogen (0.5 atm).
  • Redox potential: −300 mV.
  • Co-metabolic enhancers: Vitamin B12_{12} (50 nM) .

Q. What mechanisms explain the aryl hydrocarbon receptor (AhR)-mediated induction potency of 1,2,3,4,7,8-hexaCDF in human cells?

In human lymphoblastoid cells, 1,2,3,4,7,8-hexaCDF induces aryl hydrocarbon hydroxylase (AHH) activity with potency comparable to TCDD. This is attributed to its planar structure, which allows strong binding to the AhR ligand-binding domain (Kd_d ≈ 0.1 nM). However, in vivo murine models show lower induction efficiency, suggesting species-specific differences in AhR signaling pathways .

Q. What analytical challenges arise when quantifying 1,2,3,4,7,8-hexaCDF in complex biological matrices?

Key challenges include:

  • Matrix effects : Coextracted lipids in serum require cleanup via gel permeation chromatography (GPC) or sulfuric acid silica columns.
  • Isomer interference : Coelution with 1,2,3,6,7,8-hexaCDF can occur; resolution requires GC temperature gradients (e.g., 150°C to 320°C at 3°C/min) .
  • Low recoveries : Spike-and-recovery tests with 13C^{13}\text{C}-labeled analogs are critical for validation.

Q. How does atmospheric degradation of 1,2,3,4,7,8-hexaCDF influence its global distribution?

The compound primarily exists in particulate phase due to low vapor pressure (6.07 × 108^{-8} mm Hg). Hydroxyl radical (·OH)-mediated degradation in the gas phase is estimated to have a half-life of 2.1 days, but this pathway is minor. Long-range transport occurs via particulate adhesion, leading to deposition in polar regions .

Q. Why are regulatory guidelines for 1,2,3,4,7,8-hexaCDF underdeveloped compared to other dioxin-like compounds?

The ATSDR cites a lack of intermediate- and chronic-duration oral toxicity studies as the basis for not deriving MRLs. Regulatory prioritization is hindered by:

  • Limited funding for non-TCDD dioxins.
  • Analytical complexity in isolating congener-specific effects. Researchers should advocate for standardized toxicity testing protocols and WHO Toxic Equivalency Factor (TEF) updates .

Properties

IUPAC Name

1,2,3,4,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBAQIVPKCOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029915
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70648-26-9
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
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Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
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Record name 1,2,3,4,7,8-Hexachlorodibenzofuran
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Record name HEXACHLOROBENZOFURAN, 1,2,3,4,7,8-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,3,4,7,8-Hexachlorodibenzofuran
1,2,3,4,7,8-Hexachlorodibenzofuran
1,2,3,4,7,8-Hexachlorodibenzofuran
1,2,3,4,7,8-Hexachlorodibenzofuran
1,2,3,4,7,8-Hexachlorodibenzofuran
1,2,3,4,7,8-Hexachlorodibenzofuran

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